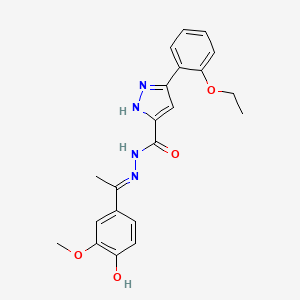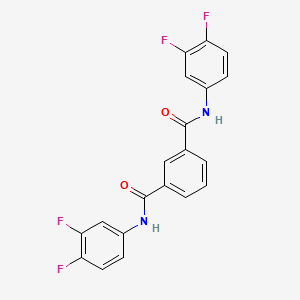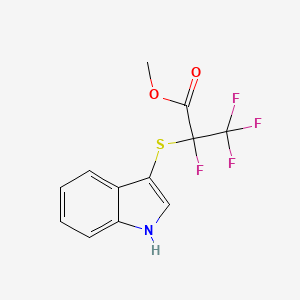![molecular formula C17H14N2O7 B11643157 Dimethyl 2-[(2-nitrobenzoyl)amino]terephthalate](/img/structure/B11643157.png)
Dimethyl 2-[(2-nitrobenzoyl)amino]terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-[(2-nitrobenzoyl)amino]terephthalate, also known by its chemical formula C17H14N2O7, is a synthetic organic compound. It belongs to the class of terephthalate derivatives and features a terephthalate core functionalized with a nitrobenzoyl group. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for Dimethyl 2-[(2-nitrobenzoyl)amino]terephthalate. One common approach involves the reaction of terephthalic acid with 2-nitrobenzoyl chloride in the presence of a base (such as pyridine or triethylamine). The resulting intermediate is then treated with dimethyl sulfate to yield the desired compound.
Reaction Conditions:- Reactants: Terephthalic acid, 2-nitrobenzoyl chloride, dimethyl sulfate
- Base: Pyridine or triethylamine
- Solvent: Organic solvents (e.g., dichloromethane, chloroform)
- Temperature: Room temperature or slightly elevated
- Workup: Filtration, washing, and recrystallization
Industrial Production Methods: this compound may be produced on a larger scale using similar synthetic routes. industrial processes often involve optimized conditions, safety considerations, and purification steps.
Análisis De Reacciones Químicas
Dimethyl 2-[(2-nitrobenzoyl)amino]terephthalate can participate in various chemical reactions:
Reduction: Reduction of the nitro group to an amino group.
Substitution: Substitution reactions at the benzoyl group.
Oxidation: Oxidation of the methyl groups. Common reagents include reducing agents (e.g., hydrogen gas, metal catalysts), nucleophiles (e.g., amines), and oxidizing agents (e.g., potassium permanganate).
Major products:
- Reduced form: Dimethyl 2-[(2-aminobenzoyl)amino]terephthalate
- Substituted forms: Dimethyl 2-[(2-chlorobenzoyl)amino]terephthalate, Dimethyl 2-[(2-methylbenzoyl)amino]terephthalate, and others.
Aplicaciones Científicas De Investigación
Dimethyl 2-[(2-nitrobenzoyl)amino]terephthalate finds applications in:
Chemistry: As a building block for functionalized terephthalates in materials science.
Biology: In fluorescent labeling and imaging studies.
Medicine: As a potential drug scaffold due to its unique structure.
Industry: In the synthesis of specialty polymers and functional materials.
Mecanismo De Acción
The compound’s mechanism of action depends on its specific application. It may interact with cellular targets, modulate enzymatic activity, or serve as a probe in biological assays. Further research is needed to elucidate specific pathways.
Comparación Con Compuestos Similares
Dimethyl 2-[(2-nitrobenzoyl)amino]terephthalate stands out due to its nitrobenzoyl modification. Similar compounds include:
- Dimethyl 2-[(3-nitrobenzoyl)amino]terephthalate
- Dimethyl 2-[(4-methylbenzoyl)amino]terephthalate
- Dimethyl 2-[(4-methoxybenzoyl)amino]terephthalate
Each compound exhibits distinct properties and applications.
Propiedades
Fórmula molecular |
C17H14N2O7 |
|---|---|
Peso molecular |
358.3 g/mol |
Nombre IUPAC |
dimethyl 2-[(2-nitrobenzoyl)amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C17H14N2O7/c1-25-16(21)10-7-8-11(17(22)26-2)13(9-10)18-15(20)12-5-3-4-6-14(12)19(23)24/h3-9H,1-2H3,(H,18,20) |
Clave InChI |
PYJJWZVDYMGMCT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (4Z)-4-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11643074.png)


![8,9-Bis(4-methoxyphenyl)-2-(2-methylphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11643094.png)

![4-[(E)-2-(1H-indol-3-yl)ethenyl]-1-methylpyridinium](/img/structure/B11643104.png)
![2-[(3,4-dimethylphenyl)amino]-4-oxo-N-[4-(propan-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11643111.png)
![(4-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11643114.png)
![2-(3-chlorophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B11643122.png)


![1-(2,4-dichlorophenyl)-2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanone](/img/structure/B11643145.png)
![5,12-Diphenyl-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B11643149.png)
![(5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B11643169.png)
